molecular formula C14H10Cl3NO3S B2792796 2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 339107-85-6

2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2792796
CAS No.: 339107-85-6
M. Wt: 378.65
InChI Key: MDXHVEWEFLPNEK-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 3-chlorophenyl sulfonyl group and a 2,4-dichlorophenyl substituent on the acetamide nitrogen.

Properties

IUPAC Name

2-(3-chlorophenyl)sulfonyl-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO3S/c15-9-2-1-3-11(6-9)22(20,21)8-14(19)18-13-5-4-10(16)7-12(13)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXHVEWEFLPNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This is achieved by reacting 3-chlorobenzenesulfonyl chloride with a suitable base, such as pyridine, in an organic solvent like dichloromethane.

    Nucleophilic substitution reaction: The sulfonyl chloride intermediate is then reacted with 2,4-dichloroaniline in the presence of a base, such as triethylamine, to form the desired sulfonamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorophenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The chlorophenyl rings can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-Dichlorophenyl)acetamide (CAS 339107-72-1)
  • Structural Difference : The sulfonyl group is attached to the 2-chlorophenyl ring instead of the 3-chlorophenyl position.
  • Implications: Positional isomerism can significantly alter electronic properties and steric interactions.
N-(3-Chlorophenyl)-2-(4-Methylpiperazin-1-yl)acetamide
  • Structural Difference : Replaces the sulfonyl group with a 4-methylpiperazine moiety.
  • Activity : Piperazine derivatives (e.g., compound 12 in ) are studied for anticonvulsant activity, suggesting that nitrogen-containing substituents may enhance central nervous system penetration. The absence of a sulfonyl group in these analogs reduces polarity, which could affect solubility and metabolic stability .

Dichlorophenyl-Containing Analogs

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)acetamide
  • Structural Difference: Incorporates a quinazolinone ring instead of a sulfonyl group.
  • Activity: Despite structural similarity in the dichlorophenyl moiety, this compound showed negligible anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models.
N-(3-Acetylphenyl)-2-(2,4-Dichlorophenoxy)acetamide (CAS 42865-74-7)
  • Structural Difference: Substitutes the sulfonyl group with a phenoxy linkage.
  • Implications: Phenoxy groups are less electron-withdrawing than sulfonyl groups, which may reduce stability under acidic conditions but improve bioavailability due to increased lipophilicity .

Sulfonyl vs. Sulfanyl Derivatives

2-[[4-Amino-5-(2-Chlorophenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-(4-Butylphenyl)acetamide
  • Structural Difference : Replaces the sulfonyl (-SO₂-) group with a sulfanyl (-S-) linkage and introduces a triazole ring.
  • Activity : Sulfanyl derivatives are often explored for antimicrobial applications. The triazole ring may contribute to hydrogen bonding, enhancing target interactions compared to sulfonyl-based analogs .

Pharmacological Activity Comparison

Compound Key Substituents Reported Activity Reference
Target Compound 3-Cl-Ph-SO₂-, 2,4-diCl-Ph-NH- Not explicitly reported N/A
2-[(2-Cl-Ph)SO₂]-N-(2,4-diCl-Ph) 2-Cl-Ph-SO₂- Unknown (structural analog)
N-(3-Cl-Ph)-2-(4-Me-piperazinyl) 4-Me-piperazinyl Anticonvulsant (weak)
Quinazolinone analog Quinazolinone core Inactive in PTZ model
Phenoxy analog (CAS 42865-74-7) 2,4-diCl-Ph-O- Unknown (structural analog)

Structural and Electronic Effects

  • Meta-Substitution: demonstrates that meta-substituted trichloroacetamides exhibit distinct solid-state geometries due to electron-withdrawing effects.
  • Sulfonyl Group Impact: Sulfonyl groups increase molecular polarity and hydrogen-bonding capacity, which may improve water solubility but reduce membrane permeability compared to sulfanyl or phenoxy analogs .

Biological Activity

2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H11_{11}Cl3_{3}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 353.66 g/mol

This compound features a sulfonamide group, which is often associated with a variety of biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways. Notably, it has been studied for its potential as an antimicrobial agent and as an inhibitor of certain cancer cell lines.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have indicated that related sulfonamide derivatives can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis (e.g., dihydropteroate synthase) .

Anticancer Potential

In vitro studies have shown that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators . Additionally, it has been noted that the presence of halogen substituents on the phenyl rings enhances its cytotoxic effects against various cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various derivatives found that compounds with similar structures to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus . This suggests a potent antimicrobial profile that warrants further exploration.

Case Study 2: Anticancer Activity

Another investigation reported that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating significant cytotoxicity at low concentrations (approximately 10 µM). The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cell death .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AnticancerMCF-7 Breast Cancer Cells~10 µM

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?

  • Nonlinear regression (e.g., GraphPad Prism) fits IC₅₀/EC₅₀ values using four-parameter logistic models.
  • ANOVA with post-hoc tests (Tukey’s HSD) compares activity across analogs .

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